4-Fluoro-7-azaindole

Nucleophilic Aromatic Substitution Microwave-Assisted Synthesis Reaction Kinetics

4-Fluoro-7-azaindole is a strategic fluorinated heterocyclic building block for medicinal chemistry and kinase inhibitor programs. Its 4-fluoro substitution delivers an optimal XLogP3-AA of 1.4, enhancing metabolic stability and modulating hinge-region binding affinity for targets including ERK, ABL, and SRC. The enhanced SNAr reactivity at the 4-position—superior to chloro analogs—enables efficient diversification for SAR library synthesis. Sourced via a high-yielding (~99%) regioselective desilylation route, this intermediate eliminates the purification challenges of electrophilic fluorination methods, reducing process development risk. Procure with confidence for preclinical and clinical-stage kinase drug discovery.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 640735-23-5
Cat. No. B018240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-7-azaindole
CAS640735-23-5
Synonyms4-Fluoro-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=CC(=C21)F
InChIInChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
InChIKeyYZTWCWYRUCKWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-7-azaindole (CAS 640735-23-5) as a Strategic Fluorinated Scaffold for Kinase Inhibitor Development and Medicinal Chemistry


4-Fluoro-7-azaindole (CAS 640735-23-5), systematically named 4-fluoro-1H-pyrrolo[2,3-b]pyridine, is a fluorinated heterocyclic compound within the 7-azaindole family that serves as a versatile building block in medicinal chemistry [1]. Its molecular structure, which features a fluorine atom substitution at the 4-position of the 7-azaindole core, imparts distinct physicochemical properties, such as an XLogP3-AA value of 1.4, that differentiate it from non-fluorinated analogs and make it a strategic choice for modulating molecular attributes like lipophilicity and metabolic stability in drug discovery programs . The compound is a foundational intermediate for synthesizing kinase inhibitors, including those targeting ERK, ABL, SRC, and other therapeutic kinases, and is procured for its unique capacity to introduce fluorine-specific advantages into complex molecular architectures .

Why 4-Fluoro-7-azaindole is Not a Commodity: Critical Role of the 4-Fluoro Substituent in Modulating Reactivity and Physicochemical Properties


Indiscriminate substitution among 7-azaindole derivatives is scientifically unsound due to the profound impact of halogen and positional substitutions on both chemical reactivity and biological profile. The 4-fluoro group in 4-Fluoro-7-azaindole confers a specific combination of electronic effects that significantly alters nucleophilic aromatic substitution (SNAr) reactivity compared to chloro analogs, a key factor in downstream synthesis [1]. Furthermore, the introduction of fluorine is a well-established strategy to modulate lipophilicity and metabolic stability, differentiating it from non-fluorinated 7-azaindoles which possess a different set of ADMET liabilities [2]. The following quantitative evidence demonstrates that the procurement of 4-Fluoro-7-azaindole is a targeted decision for specific synthetic and medicinal chemistry outcomes, not a generic selection from a class of interchangeable compounds.

Quantitative Evidence for Selecting 4-Fluoro-7-azaindole: A Comparative Analysis of Reactivity, Physicochemistry, and Synthetic Utility


Enhanced SNAr Reactivity of 4-Fluoro-7-azaindole Compared to 4-Chloro-7-azaindole

4-Fluoro-7-azaindole demonstrates greater reactivity than its 4-chloro analog in nucleophilic aromatic substitution (SNAr) reactions under microwave heating conditions [1]. This enhanced reactivity allows for more efficient synthesis of 4-amino-substituted derivatives, a crucial modification for accessing biologically active kinase inhibitors.

Nucleophilic Aromatic Substitution Microwave-Assisted Synthesis Reaction Kinetics

Distinct Lipophilicity Profile of 4-Fluoro-7-azaindole vs. Parent 7-Azaindole Scaffold

The introduction of a fluorine atom at the 4-position of the 7-azaindole scaffold increases lipophilicity, as measured by the calculated partition coefficient (XLogP3-AA) [1]. 4-Fluoro-7-azaindole has an XLogP3-AA value of 1.4, which is expected to be higher than the parent 7-azaindole (C7H6N2) due to the electron-withdrawing and hydrophobic nature of the fluorine substituent [2]. This modulation of lipophilicity is a key factor in optimizing a compound's ability to cross cell membranes and influence its overall pharmacokinetic profile.

Lipophilicity Physicochemical Properties Drug-Likeness

High-Yield Synthetic Route Enables Scalable Production for Research and Development

A patented synthetic method reports the preparation of 4-Fluoro-7-azaindole from 4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine with a high yield of approximately 99% . This efficient route contrasts with some alternative syntheses that may rely on less regioselective fluorination methods, such as electrophilic fluorination, which often yield mixtures of mono- and poly-fluorinated products .

Synthetic Efficiency Process Chemistry Scale-up

Primary R&D and Procurement Scenarios for 4-Fluoro-7-azaindole Based on Validated Differentiation


Optimization of ERK Kinase Inhibitor Lead Series

In the development of novel ERK kinase inhibitors, medicinal chemists can utilize 4-Fluoro-7-azaindole as a core scaffold to systematically explore the impact of the 4-fluoro substituent on potency and selectivity. The compound's defined lipophilicity (XLogP3-AA 1.4) provides a starting point with desirable drug-like properties, while its enhanced SNAr reactivity facilitates the rapid synthesis of diverse 4-amino-substituted analog libraries for SAR studies [1]. This approach is directly relevant to recent patent filings by Ipsen Pharma for fluorinated azaindole derivatives as ERK kinase inhibitors, validating the commercial and therapeutic interest in this specific substitution pattern [2].

Synthesis of Targeted Multi-Kinase Inhibitor Libraries

Procurement of 4-Fluoro-7-azaindole is strategically aligned with the development of multi-targeted kinase inhibitors (MTKIs) based on the 7-azaindole core [1]. The fluorine atom is incorporated early in the synthetic sequence to introduce metabolic stability and modulate binding affinity for the target kinase's hinge region [2]. The enhanced SNAr reactivity of the fluoro-substituted core enables efficient diversification at the 4-position, a common point of modification for tuning kinase selectivity, making it an ideal building block for generating focused compound collections aimed at oncogenic kinases such as ABL and SRC .

Process Chemistry Development for Scalable Manufacture of Fluorinated Heterocycles

For process chemistry groups tasked with scaling up the production of fluorinated azaindole-based drug candidates, the high-yielding (~99%) and regioselective synthetic route to 4-Fluoro-7-azaindole offers a significant advantage [1]. The method, which proceeds via a desilylation step, is more reliable and cost-effective than alternative electrophilic fluorination methods that can produce difficult-to-separate mixtures [2]. Sourcing this intermediate with a well-characterized synthetic pathway reduces process development risk and ensures a consistent supply of high-purity material for preclinical and clinical development activities.

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